(-)-Dimenthyl fumarate mechanism of action in neuroinflammation
(-)-Dimenthyl fumarate mechanism of action in neuroinflammation
An In-depth Technical Guide on the Mechanism of Action of Dimethyl Fumarate (B1241708) in Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dimethyl fumarate (DMF) is an oral therapeutic approved for relapsing forms of multiple sclerosis (MS) and psoriasis.[1][2] Its efficacy in neuroinflammatory conditions stems from a multifactorial mechanism of action that is not yet fully elucidated but is known to encompass cytoprotective, anti-inflammatory, and immunomodulatory effects.[2][3] The core mechanisms involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway, direct inhibition of the pro-inflammatory Nuclear Factor-κB (NF-κB) signaling cascade, and activation of the Hydroxycarboxylic Acid Receptor 2 (HCAR2).[2][4] Furthermore, DMF alters the composition of the peripheral immune system, notably by inducing apoptosis in activated T cells and shifting the balance from pro-inflammatory to anti-inflammatory immune cell subsets.[5][6][7] This guide provides a detailed examination of these pathways, supported by quantitative data, experimental protocols, and visual diagrams to offer a comprehensive resource for the scientific community.
Core Mechanisms of Action
DMF and its primary active metabolite, monomethyl fumarate (MMF), exert their pleiotropic effects through several key signaling pathways.[2]
Activation of the Nrf2 Antioxidant Pathway
A primary mechanism of DMF is the activation of the Nrf2 pathway, a master regulator of the cellular antioxidant response.[4][8]
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Molecular Interaction: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] DMF, being an electrophilic α,β-unsaturated compound, reacts with nucleophilic cysteine residues on Keap1.[8][9][10] This covalent modification, known as succination, alters the conformation of Keap1, leading to the dissociation and stabilization of Nrf2.[3]
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Nuclear Translocation and Gene Expression: Once released from Keap1, Nrf2 translocates to the nucleus.[8][9] In the nucleus, it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes.[9] This initiates the transcription of a wide array of cytoprotective and antioxidant enzymes, including NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione (B108866) (GSH) synthesis.[4][9][11]
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Neuroprotective Effect: This upregulation of the antioxidant system helps protect neurons and other CNS cells from oxidative stress, a key contributor to neuronal degeneration in diseases like MS.[3][12] DMF has been shown to be neuroprotective in various preclinical models, preserving myelin and axons.[3]
Caption: DMF activates the Nrf2 pathway by modifying Keap1, leading to Nrf2 nuclear translocation.
Inhibition of the NF-κB Signaling Pathway
DMF exerts potent anti-inflammatory effects by directly inhibiting the NF-κB pathway, which is a central regulator of inflammation.[1]
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Direct Covalent Modification of p65: Unlike many inhibitors that target upstream kinases, DMF acts directly on the p65/RelA subunit of the NF-κB complex.[1] As an electrophile, DMF forms a covalent bond with cysteine 38 (Cys38) on the p65 protein.[1][13]
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Inhibition of Nuclear Translocation: This modification of p65 prevents its translocation from the cytoplasm into the nucleus following stimulation by pro-inflammatory signals like TNF-α.[1][13][14] By blocking its nuclear entry, DMF attenuates the ability of p65 to bind to DNA and activate the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][15]
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Upstream Independence: This mechanism is independent of the upstream IκB kinase (IKK) complex and does not prevent the phosphorylation or degradation of the inhibitory protein IκBα.[1][14]
Caption: DMF inhibits the NF-κB pathway by directly modifying p65, preventing its nuclear translocation.
Activation of HCAR2
DMF's metabolite, MMF, is a potent agonist of the G-protein coupled receptor HCAR2 (Hydroxycarboxylic Acid Receptor 2), which is expressed on various immune cells, including microglia.[16][17][18]
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Microglia Modulation: In the CNS, activation of HCAR2 on microglia switches their phenotype from a pro-inflammatory (classical) to an anti-inflammatory, neuroprotective state.[18][19]
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Downstream Signaling: HCAR2 activation triggers a downstream pathway involving the AMPK-Sirt1 axis.[17][18] This leads to the deacetylation and subsequent inhibition of the NF-κB p65 subunit, reducing the secretion of pro-inflammatory molecules.[4][18] This mechanism represents an Nrf2-independent anti-inflammatory action of DMF/MMF.[16][17]
Effects on Immune Cell Populations
DMF treatment significantly alters the profile of circulating immune cells, contributing to its therapeutic effect in MS.[2][20]
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Induction of Apoptosis: DMF induces apoptosis, particularly in activated T cells.[5] This is achieved in part through the depletion of intracellular glutathione, which increases levels of mitochondrial reactive oxygen species (ROS), leading to mitochondrial stress and apoptosis.[21][22] This effect preferentially targets memory T cells over naive T cells.[6][21]
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Shift in T Helper Cell Balance: Treatment with DMF leads to a reduction in pro-inflammatory T helper (Th) subsets, such as Th1 and Th17 cells, and a relative increase in anti-inflammatory Th2 cells.[6][7][23]
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Reduction in Memory Cells: DMF treatment results in a pronounced reduction of both CD4+ and CD8+ memory T cells, while the proportion of naive T cells increases.[6][23] A decrease in memory B cells is also observed.[7] This shift toward a more naive immune repertoire is thought to contribute to the reduction of disease activity.[24]
Quantitative Data Summary
The following tables summarize key quantitative findings on the effects of Dimethyl Fumarate from various in vitro and in vivo studies.
Table 1: Effect of DMF on NF-κB Signaling and Cytokine Expression
| Cell Type | Stimulus | DMF Concentration | Effect | Reference |
| Human T cells | - | 20 µM | Inhibited NF-κB binding to DNA | [14] |
| Human Dermal Fibroblasts | - | 100 µM | Inhibited nuclear accumulation of NF-κB p50 | [14] |
| Rat Microglia | LPS | 10 µM | 66.6% inhibition of IL-1β mRNA | [25][26] |
| Rat Microglia | LPS | 10 µM | 30.5% inhibition of TNF-α mRNA | [25][26] |
| Rat Microglia | LPS | 10 µM | 81.8% inhibition of IL-6 mRNA | [25][26] |
| Rat Astrocytes | LPS | 10 µM | 67.5% inhibition of IL-1β mRNA | [25][26] |
Table 2: Effect of DMF on Immune Cell Populations in MS Patients
| Immune Cell Subset | Change after DMF Treatment | % Change (Approx.) | Reference |
| CD4+ Memory T Cells | Decrease | 31.1% | [6] |
| CD8+ Memory T Cells | Decrease | 29.9% | [6] |
| Naive CD4+ T Cells | Increase | 19.3% | [6] |
| Naive CD8+ T Cells | Increase | 18.3% | [6] |
| Th1 Cells | Decrease | Significant | [6][23] |
| Th2 Cells | Increase | Significant | [6][23] |
| Memory B Cells | Decrease | Significant | [7] |
Detailed Experimental Protocols
Protocol: Nrf2 Nuclear Translocation via Western Blot
This protocol is used to determine if DMF induces the translocation of Nrf2 from the cytoplasm to the nucleus.[27]
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Cell Culture and Treatment: Plate cells (e.g., human astrocytes or HREC) and allow them to adhere. Treat cells with various concentrations of DMF (e.g., 10 µM) or vehicle control for a specified time (e.g., 6 hours).[8]
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Cell Fractionation: Following treatment, wash cells with ice-cold PBS. Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial nuclear extraction kit according to the manufacturer's instructions.
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Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA protein assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) from each fraction on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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To ensure proper fractionation, probe separate blots with antibodies for a nuclear marker (e.g., Lamin B) and a cytoplasmic marker (e.g., β-actin or GAPDH).
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software. An increase in the Nrf2 signal in the nuclear fraction relative to the control indicates translocation.[27]
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl fumarate: Regulatory effects on the immune system in the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective and Anti-Inflammatory Effects of Dimethyl Fumarate, Monomethyl Fumarate, and Cannabidiol in Neurons and Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
- 5. Dimethylfumarate is a potent inducer of apoptosis in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl fumarate treatment alters circulating T helper cell subsets in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Emerging Understanding of the Mechanism of Action for Dimethyl Fumarate in the Treatment of Multiple Sclerosis [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of dimethyl fumarate on neuroprotection and immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nutritional or pharmacological act ... | Article | H1 Connect [archive.connect.h1.co]
- 17. Exploring the Use of Dimethyl Fumarate as Microglia Modulator for Neurodegenerative Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Dimethyl fumarate treatment restrains the antioxidative capacity of T cells to control autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Dimethyl Fumarate Selectively Reduces Memory T Cells and Shifts the Balance between Th1/Th17 and Th2 in Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dimethyl fumarate treatment shifts the immune environment toward an anti-inflammatory cell profile while maintaining protective humoral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. d-nb.info [d-nb.info]
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